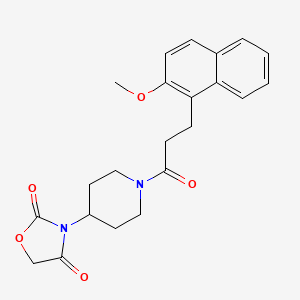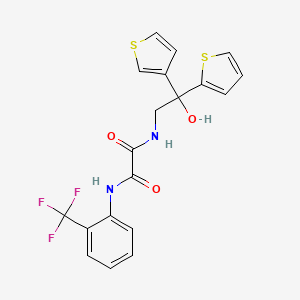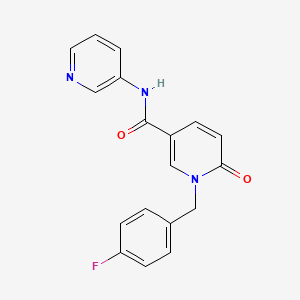![molecular formula C13H9ClN2OS B2449136 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile CAS No. 338773-69-6](/img/structure/B2449136.png)
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is a chemical compound that is used in scientific research and experiments. It is a white, crystalline solid with a molecular weight of 303.85 g/mol. It has a melting point of 149-150°C and a boiling point of 253°C. It is soluble in methanol, ethanol, and acetonitrile, and insoluble in water. It has a variety of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antitubercular Potential
A study by Manikannan et al. (2010) revealed that a compound closely related to 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile exhibited significant antitubercular activity. The compound demonstrated more potency than ethambutol and pyrazinamide, two commonly used antitubercular drugs.
Fluorescence and Thermal Stability
Suwunwong et al. (2013) studied a compound structurally similar to this compound and found it to possess strong blue fluorescence and high thermal stability up to 300°C. This suggests potential applications in materials science, particularly in areas requiring fluorescence and thermal resistance. (Suwunwong, Chantrapromma, & Fun, 2013)
Crystal Structure Analysis
Caracelli et al. (2018) conducted a study on a compound similar to this compound, focusing on its crystal structure and forming supramolecular helical chains. This research could provide insights into the design of new materials with specific structural properties. (Caracelli et al., 2018)
Antimicrobial Activity
Guna et al. (2015) synthesized derivatives of this compound and tested their antimicrobial properties. The results suggested potential applications in developing new antimicrobial agents. (Guna, Bhadani, Purohit, & Purohit, 2015)
Enzyme Inhibition
Rehman et al. (2013) synthesized compounds related to this compound and found them to be relatively more active against certain enzymes like acetylcholinesterase. This points to potential applications in treating diseases related to enzyme dysfunction. (Rehman et al., 2013)
Cytotoxicity and Molecular Structure
Mabkhot et al. (2016) conducted a study on a thiophene-containing compound, structurally related to this compound, investigating its molecular structure and cytotoxic effects. This research could be relevant for the development of new anticancer agents. (Mabkhot et al., 2016)
Chemiluminescence
Watanabe et al. (2010) explored the chemiluminescence of certain dioxetanes, a study relevant for understanding the luminescent properties of related compounds, including this compound. This has potential applications in bioimaging and diagnostics. (Watanabe et al., 2010)
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with receptors such as theEstrogen receptor beta . This receptor plays a crucial role in numerous biological processes, including cellular growth, differentiation, and homeostasis.
Biochemical Pathways
Similar compounds have been found to affect pathways related tocellular metabolism . The downstream effects of these alterations can include changes in cell growth and differentiation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESZGDZSPRROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2449053.png)
![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2449058.png)

![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)




